2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzylthio group, a dimethylbenzothiazole group, and a pyridin-2-ylmethyl group attached to an acetamide moiety. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. The benzothiazole ring system is aromatic and may participate in pi stacking interactions. The presence of the acetamide group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzothiazole ring and the polar acetamide group. It could potentially undergo electrophilic aromatic substitution reactions or nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds with structural similarities to the specified chemical have been extensively studied for their synthesis methods and reactivity. For instance, various derivatives incorporating pyridyl and thiazolyl moieties have been synthesized, demonstrating a wide range of chemical reactivities. These include reactions with hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate, leading to the formation of diverse heterocyclic compounds (K. Dawood, Mansour A. Alsenoussi, I. Ibrahim, 2011). Similarly, another study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, resulting in various heterocyclic structures with potential antimicrobial activity (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Biological Applications
The potential biological applications of structurally related compounds are a significant area of research. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, revealing specific compounds with promising inhibitory effects on cancer cell lines (Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, et al., 2011). Another study focused on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety, highlighting their potential as agents against the cotton leafworm, Spodoptera littoralis (A. Fadda, M. Salam, E. Tawfik, et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-17-12-18(2)23-21(13-17)26-24(30-23)27(14-20-10-6-7-11-25-20)22(28)16-29-15-19-8-4-3-5-9-19/h3-13H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILITHJPVQIJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CSCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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